molecular formula C16H16O6 B1202396 Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate CAS No. 59883-07-7

Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate

Cat. No. B1202396
Key on ui cas rn: 59883-07-7
M. Wt: 304.29 g/mol
InChI Key: GTBYFJITPRWOBT-UHFFFAOYSA-N
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Patent
US04062955

Procedure details

Iodoethane (70 g) was added to a solution of diethyl 1,4-dihydroxy-2,3-naphthalenedicarboxylate (35 g) in ethanolic sodium ethoxide, prepared from sodium (7.6 g) and ethanol (250 ml), and the mixture was heated under reflux for 3 hours. After keeping overnight at room temperature, the mixture was poured onto ice-hydrochloric acid (500 ml). The oil was separated, washed with aqueous sodium bicarbonate and crystallised from ethanol to give diethyl 1,4-diethoxy-2,3-naphthalenedicarboxylate, (IV) m.p. 68°.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[CH2:2][CH3:3].[OH:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([OH:15])=[C:7]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:6]=1[C:21]([O:23][CH2:24][CH3:25])=[O:22].[Na].[CH2:27](O)[CH3:28]>[O-]CC.[Na+]>[CH2:27]([O:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([O:15][CH2:2][CH3:3])=[C:7]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:6]=1[C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH3:28] |f:4.5,^1:25|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
ICC
Name
Quantity
35 g
Type
reactant
Smiles
OC1=C(C(=C(C2=CC=CC=C12)O)C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
[Na]
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
the mixture was poured onto ice-hydrochloric acid (500 ml)
CUSTOM
Type
CUSTOM
Details
The oil was separated
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
crystallised from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC1=C(C(=C(C2=CC=CC=C12)OCC)C(=O)OCC)C(=O)OCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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